Tetraglycol

Content Navigation

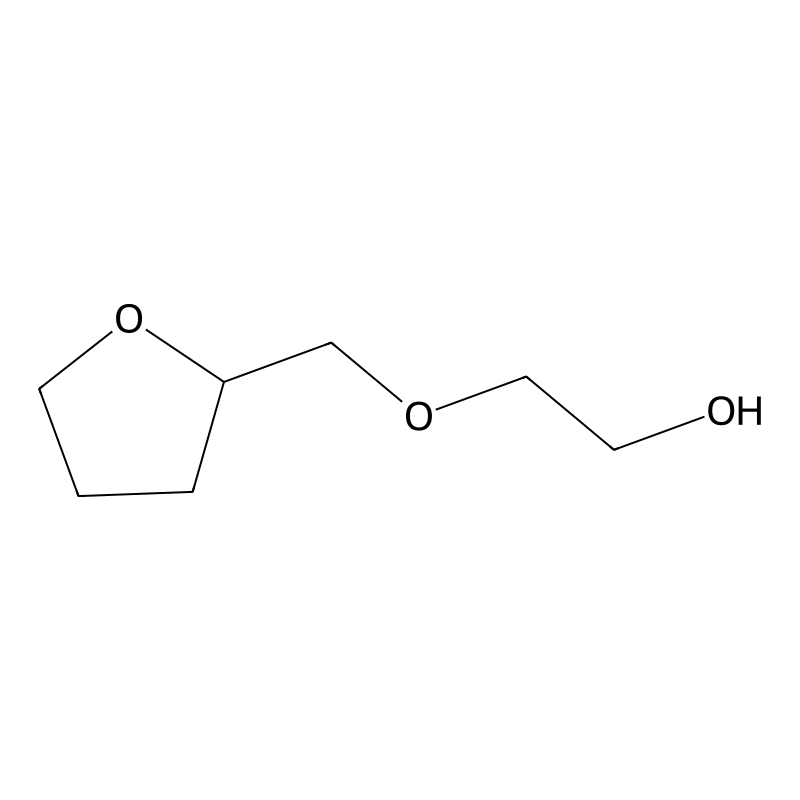

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phase Equilibria and Structure Formation in the Polylactic-co-Glycolic Acid/Tetraglycol/Water Ternary System

Scientific Field: Polymer Science

Results or Outcomes: The phase diagram of the ternary PLGA/TG/water system was designed and constructed for the first time.

Structure Formation during Phase Separation of Poly(D,L-Lactide)–Tetraglycol–Antisolvent Ternary System

Scientific Field: Inorganic Materials Research

Summary of Application: The diffusion and structure formation processes during phase separation of poly(D,L)-lactide solutions in tetraglycol and their antisolvent deposition in aqueous medium are experimentally studied.

Methods of Application: The effect of the molecular weight of polymers, the initial concentrations of their solutions, and the composition of antisolvent medium on the type of structures formed is studied.

Results or Outcomes: The researchers found that either fractal-like or spongy polymer structures are formed as a result of phase separation processes.

DiI and DiO Labeling

Scientific Field: Biological Research

Summary of Application: Tetraglycol is used to dilute DiI (1,1′-dioctadecyl-3,3,3′3′-tetramethylindocarbocyanine perchlorate) and DiO (3,3′-dioctadecyloxacarbocyanine perchlorate) for dye/virus injections. These dyes are commonly used in biological research for labeling purposes.

Methods of Application: The dyes are diluted in Tetraglycol and then injected into the biological sample.

Results or Outcomes: The dyes, once injected, can be used to label and track cells or other biological structures.

Preparation of Hydrogel Materials

Scientific Field: Biomedical Research

Summary of Application: Tetraglycol is used as a solvent to prepare hydrogel materials, which are a basic component of tissue-engineering constructions (TECs), based on amorphous aliphatic polyesters.

Methods of Application: The researchers use Tetraglycol to dissolve the polyesters.

Results or Outcomes: The use of Tetraglycol as a solvent avoids the need for toxic organic solvents or high temperatures, which can lead to unpredictable behavior of the polymer in a living organism.

Tetraglycol, also known as tetraethylene glycol, is a colorless to straw-colored liquid characterized by a mild odor. Its chemical formula is , and it has a molecular weight of approximately 194.23 g/mol. Tetraglycol is soluble in water and exhibits both weak acid and weak base behavior, making it versatile in various chemical applications . It is classified as a glycol ether and is often utilized as a solvent, plasticizer, and lubricant in industrial processes .

Tetraglycol can be synthesized through the polymerization of ethylene oxide or by the reaction of ethylene glycol with itself under controlled conditions. The process typically involves heating the reactants in the presence of catalysts to facilitate the formation of the ether linkages characteristic of glycol ethers .

Tetraglycol finds applications across various fields:

- Solvent: Used in paints, coatings, and cleaning products due to its solvent properties.

- Plasticizer: Employed in the production of polyesters to reduce viscosity.

- Lubricant: Serves as a lubricant in industrial machinery.

- Electrolyte: Utilized in lithium-ion batteries for its stability at high temperatures .

Interaction studies on tetraglycol have focused on its compatibility with various materials and chemicals. It has been noted that tetraglycol can interact with alkali metals and strong reducing agents, generating potentially flammable gases. Moreover, it may attack certain plastics, indicating the need for careful handling when used alongside other materials .

Tetraglycol shares structural similarities with other glycols and glycol ethers. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Triethylene Glycol | Lower molecular weight; commonly used as a humectant. | |

| Diethylene Glycol | Lower boiling point; used as an antifreeze agent. | |

| Ethylene Glycol | Widely used as an antifreeze; more toxic than tetraglycol. | |

| Propylene Glycol | Non-toxic; used in food applications; lower boiling point compared to tetraglycol. |

Uniqueness of Tetraglycol

Tetraglycol's uniqueness lies in its high boiling point and excellent thermal stability, making it particularly suited for high-temperature reactions and separation processes. Unlike lower glycols, it exhibits lower volatility, which enhances its effectiveness as a solvent in industrial applications . Additionally, its ability to act as both a solvent and plasticizer sets it apart from many similar compounds.